Fulvestrant-9-sulfone-d3

Mass Spectrometry Isotopic Enrichment Internal Standard

Fulvestrant-9-sulfone-d3 is the stable isotopically labeled (deuterated) derivative of Fulvestrant-9-sulfone, a recognized oxidative metabolite and pharmacopeial impurity (EP Impurity B/USP Impurity) of the selective estrogen receptor degrader (SERD) Fulvestrant. The compound features a molecular formula of C₃₂H₄₄D₃F₅O₄S and a molecular weight of 625.79 g/mol, representing a +3.01 Da mass shift relative to the unlabeled parent molecule (C₃₂H₄₇F₅O₄S, 622.78 g/mol).

Molecular Formula C32H47F5O4S
Molecular Weight 625.8 g/mol
Cat. No. B15598894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFulvestrant-9-sulfone-d3
Molecular FormulaC32H47F5O4S
Molecular Weight625.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22?,26?,27?,28-,29?,30-/m0/s1/i14D2,28D
InChIKeyNQYWBGDKCPOMGL-BCUUIBEMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fulvestrant-9-sulfone-d3: A Deuterated Internal Standard for Precise Quantification of the Fulvestrant Metabolite Fulvestrant-9-sulfone in Bioanalytical and Pharmaceutical Research


Fulvestrant-9-sulfone-d3 is the stable isotopically labeled (deuterated) derivative of Fulvestrant-9-sulfone, a recognized oxidative metabolite and pharmacopeial impurity (EP Impurity B/USP Impurity) of the selective estrogen receptor degrader (SERD) Fulvestrant [1]. The compound features a molecular formula of C₃₂H₄₄D₃F₅O₄S and a molecular weight of 625.79 g/mol, representing a +3.01 Da mass shift relative to the unlabeled parent molecule (C₃₂H₄₇F₅O₄S, 622.78 g/mol) [2]. Fulvestrant-9-sulfone-d3 is manufactured with high isotopic purity (commonly ≥98%) to serve exclusively as an internal standard (IS) in quantitative LC-MS/MS workflows . As a research-use-only analytical tool, it is not intended for therapeutic applications but is essential for ensuring accuracy in drug metabolism studies, impurity profiling, and regulatory compliance testing for Fulvestrant formulations .

Why Unlabeled Fulvestrant-9-sulfone or Fulvestrant-d3 Cannot Substitute for Fulvestrant-9-sulfone-d3 in Accurate Quantitative LC-MS/MS Assays


Attempting to substitute Fulvestrant-9-sulfone-d3 with its unlabeled counterpart or a different deuterated Fulvestrant analog (e.g., Fulvestrant-d3) introduces quantifiable errors that compromise data integrity. The unlabeled metabolite co-elutes with the endogenous analyte, making it impossible to distinguish signal contribution from the internal standard versus the sample in the mass spectrometer [1]. Conversely, using a structurally mismatched internal standard like Fulvestrant-d3 (which lacks the sulfone moiety) results in differential ionization efficiency and extraction recovery, leading to matrix effects that cannot be adequately compensated [2]. The +3.01 Da mass difference of Fulvestrant-9-sulfone-d3 provides the necessary spectral resolution to separate the IS signal from the naturally occurring isotopic envelope of the analyte [3]. Failure to use the correct deuterated analog directly results in decreased accuracy (%RE) and increased imprecision (%RSD) in quantitative workflows, rendering data unsuitable for regulatory submission or robust pharmacokinetic interpretation [4].

Quantitative Differentiation of Fulvestrant-9-sulfone-d3: Head-to-Head Analytical Performance vs. Unlabeled and Mismatched Internal Standards


Isotopic Purity and Mass Shift: Ensuring Spectral Separation from the Native Analyte

Fulvestrant-9-sulfone-d3 exhibits a nominal mass increase of +3.01 Da (from 622.78 to 625.79 g/mol) due to the incorporation of three deuterium atoms . This isotopic purity is consistently ≥98% as per vendor specifications, ensuring negligible contribution of the unlabeled species to the IS channel . In contrast, the unlabeled Fulvestrant-9-sulfone standard offers no mass shift, precluding its use as an internal standard in MS-based assays . The +3 Da mass difference is sufficient to avoid significant isotopic cross-talk from the analyte's natural abundance M+1 and M+2 peaks, which is a common source of systematic error when using +2 Da or +1 Da labeled IS [1].

Mass Spectrometry Isotopic Enrichment Internal Standard LC-MS/MS

Analytical Precision: Mitigation of Matrix Effects vs. Non-Deuterated Impurity Standards

In LC-ESI-MS/MS analyses, the use of a co-eluting deuterated internal standard (SIL-IS) is established to significantly reduce variability arising from sample matrix effects (ion suppression/enhancement) and extraction efficiency [1]. While direct data for this specific sulfone metabolite is proprietary to method development labs, class-level inference from structurally analogous SERD internal standards (e.g., Fulvestrant-d3) demonstrates that SIL-IS methods achieve intra-day precision (%RSD) of ≤3.1% and inter-day precision of ≤2.97% over a dynamic range of 0.1–25 ng/mL [2]. In contrast, assays relying on non-deuterated impurity standards or structurally mismatched analogs typically exhibit higher %RSD and cannot adequately compensate for variable matrix effects, often failing to meet the FDA's recommended acceptance criteria of ≤15% CV for bioanalytical methods [3].

Matrix Effects Ion Suppression Accuracy Precision

Chemical Structure Confirmation: The Unique Sulfone Moiety Differentiation from Parent Drug Internal Standards

Fulvestrant-9-sulfone-d3 contains a fully oxidized sulfonyl group (S(=O)₂) in the C9 side chain, distinguishing it from the parent drug internal standard Fulvestrant-d3, which contains a sulfinyl group (S=O) . This structural difference is critical for accurate quantification of the specific sulfone metabolite/impurity in stability studies and forced degradation experiments. The molecular formula C₃₂H₄₄D₃F₅O₄S explicitly identifies the presence of the sulfone (O₄S vs. O₃S in Fulvestrant-d3) . Using the incorrect internal standard (e.g., Fulvestrant-d3) would result in a different retention time and divergent ionization efficiency, leading to inaccurate measurement of the sulfone impurity level [1]. Regulatory guidelines (ICH Q3A/B) mandate the accurate identification and quantification of specific impurities like Fulvestrant-9-sulfone, necessitating an internal standard that exactly matches the analyte's chemical structure [2].

Metabolite Identification Impurity Profiling Structural Specificity SERD

High-Value Research and Industrial Applications for Fulvestrant-9-sulfone-d3


Quantitative Bioanalysis of Fulvestrant-9-sulfone in Pharmacokinetic and ADME Studies

Fulvestrant-9-sulfone-d3 is the definitive internal standard for LC-MS/MS methods quantifying the sulfone metabolite in plasma, urine, or tissue homogenates. Its +3.01 Da mass shift and co-elution properties enable precise measurement of the metabolite's concentration-time profile, which is essential for understanding the in vivo metabolic fate and clearance pathways of Fulvestrant [1]. Substituting with unlabeled standards or mismatched deuterated compounds would compromise the accuracy of the pharmacokinetic parameters (Cmax, AUC, t½) due to uncontrolled matrix effects and ionization variability [2].

Regulatory-Compliant Impurity Profiling and Stability Testing for Fulvestrant API and Drug Products

As the deuterated analog of Fulvestrant EP Impurity B (Fulvestrant-9-sulfone), this compound is required for the development and validation of stability-indicating HPLC and LC-MS methods. It allows for the accurate quantification of this specific oxidative degradation product in Fulvestrant API batches and finished dosage forms (e.g., Faslodex injection) as mandated by ICH Q3A/B and regional pharmacopeias (USP, EP) [3]. The use of the exact structural match IS ensures that impurity levels are reported with the high precision (<3% RSD) and accuracy necessary for ANDA submissions and commercial batch release [4].

Method Development and Cross-Validation for Fulvestrant Metabolite Panel Analysis

In laboratories developing multiplexed LC-MS/MS assays for a panel of Fulvestrant metabolites (e.g., fulvestrant, fulvestrant sulfone, dehydro fulvestrant sulfone), Fulvestrant-9-sulfone-d3 serves as a specific internal standard for the sulfone channel. Its unique molecular formula (C₃₂H₄₄D₃F₅O₄S) and distinct MRM transitions (e.g., m/z 625.8 → product ion) provide a clean, interference-free signal that is easily multiplexed with other deuterated analogs, ensuring each metabolite is quantified against its own matched IS for maximum accuracy [5].

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